molecular formula C11H13N5O B2452262 N-propyl-4-(1H-tetrazol-1-yl)benzamide CAS No. 924829-16-3

N-propyl-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B2452262
CAS RN: 924829-16-3
M. Wt: 231.259
InChI Key: FIAVMDRNRWCSCN-UHFFFAOYSA-N
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Description

“N-propyl-4-(1H-tetrazol-1-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as tetrazoles . Tetrazoles are compounds containing a ring of four nitrogen atoms and one carbon atom .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction .

Scientific Research Applications

Chemical Synthesis and Material Science

N-propyl-4-(1H-tetrazol-1-yl)benzamide is involved in the development of novel chemical synthesis methods and materials. A study detailed the TEMPO-catalyzed electrochemical C–H thiolation, demonstrating a metal- and reagent-free method for the synthesis of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides. This process underlines the importance of such compounds in synthesizing complex molecules relevant in pharmaceuticals and organic materials (Qian et al., 2017). Additionally, benzamide derivatives, including structures similar to this compound, have been explored for their corrosion inhibitory effects on mild steel in acidic environments, showcasing the compound's potential in materials science for protecting metals against corrosion (Elbakri et al., 2013).

Pharmacological Research

In pharmacological research, derivatives of this compound have been evaluated for their potential as antiallergic agents, revealing promising results in rat models for passive cutaneous anaphylaxis. Such studies aim to determine the effects of various substituents on the core structure's antiallergic activity, indicating the compound's utility in developing new treatments for allergic diseases (Honma et al., 1983).

Antimicrobial and Anticancer Research

This compound and its derivatives have been synthesized and characterized for their antimicrobial and anticancer activities. These compounds exhibit marked sedative action, anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines, demonstrating their potential in treating various diseases. Such research underscores the compound's versatility and importance in developing new therapeutics (Zablotskaya et al., 2013).

Safety and Hazards

Tetrazoles are known to decompose on heating, emitting toxic nitrogen fumes . They can burst vigorously when exposed to shock, fire, or heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

Tetrazoles have a suitable position in the modern pharmaceutical fields . They display various biological activities and are broadly employed in clinical practice . The medicinal chemistry and drug discovery field has witnessed a steep increase in the number of patents and publications . Diverse substituted Tetrazoles are being studied to understand their chemistry as well as biological and pharmacological activities .

properties

IUPAC Name

N-propyl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-7-12-11(17)9-3-5-10(6-4-9)16-8-13-14-15-16/h3-6,8H,2,7H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAVMDRNRWCSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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